2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyrano[4,3-b]pyran core with various functional groups such as an amino group, a bromophenyl group, a methyl group, an oxo group, and a carbonitrile group. The presence of these functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c1-8-6-12-14(16(20)21-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUKDTPFNKNATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR). One common method is the one-pot three-component reaction, which involves the condensation of an aromatic aldehyde, malononitrile, and dimedone. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs) under solvent-free conditions at room temperature . The reaction conditions are mild, and the process is environmentally friendly, offering high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts such as ASMNPs or polyethylene glycol (PEG-400) and glycerol as solvents can enhance the efficiency and sustainability of the process . These methods not only reduce the environmental impact but also lower production costs by allowing the reuse of catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrano[4,3-b]pyran core .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the bromophenyl moiety .
Scientific Research Applications
Structural Properties
The crystal structure of 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile reveals that the pyran ring is nearly planar, which is crucial for its biological activity. The compound's unique structural features contribute to its interaction with biological targets, making it a candidate for drug development .
Anticancer Properties
One of the most notable applications of this compound lies in its anticancer properties . Research indicates that derivatives of pyrano compounds exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that this compound demonstrates significant activity against human breast cancer (MDA-MB231) and prostate cancer (PC3) cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies suggest that it possesses activity against specific bacterial strains, indicating potential use as an antimicrobial agent. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of pyrano derivatives. The compound may exhibit cognitive-enhancing properties beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This application is supported by its structural similarity to known neuroprotective agents .
Case Studies
- Anticancer Activity : A study highlighted the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability across several tested concentrations (1 µM to 25 µM), with significant reductions observed at higher concentrations .
- Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H-benzo[b]pyrans
- 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles
- 2-amino-3-cyano-4H-chromenes
Uniqueness
Compared to these similar compounds, 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to the presence of the bromophenyl group, which enhances its reactivity and bioactivity.
Biological Activity
2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS No. 220986-36-7) is a synthetic compound that belongs to the pyran class of heterocycles. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C16H11BrN2O3
- Molecular Weight : 359.17 g/mol
- Structural Features : The compound contains a pyrano-pyran framework with a bromophenyl substituent, which is significant for its biological interactions.
Anticancer Activity
Research indicates that derivatives of pyran compounds exhibit significant anticancer properties. For instance, studies have shown that 2-amino-4H-pyrans can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest.
A study published in Nature highlighted that compounds similar to 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo exhibited cytotoxic effects against malignant melanoma and leukemia cells. The anticancer activity is attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
A comparative analysis indicated that 2-amino derivatives possess higher antimicrobial potency than their non-brominated counterparts, likely due to the electron-withdrawing effect of the bromine atom which enhances lipophilicity and membrane penetration .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research has shown that 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo exhibits significant antioxidant activity comparable to ascorbic acid. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
The antioxidant capacity was evaluated through various assays measuring free radical scavenging activity and total antioxidant capacity (TAC). The presence of amino groups in the structure enhances hydrogen donor capacity, contributing to its antioxidant effects .
Case Studies
- Anticancer Efficacy : A study conducted on breast cancer cell lines treated with varying concentrations of 2-amino derivatives showed a dose-dependent decrease in cell viability. The IC50 values were significantly lower compared to standard chemotherapeutics, suggesting potential as an adjunct therapy .
- Antimicrobial Screening : In a screening assay against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate to strong antimicrobial activity .
- Antioxidant Assessment : In vitro assays demonstrated that the compound could reduce lipid peroxidation by up to 30%, showcasing its potential as a therapeutic agent in oxidative stress-related conditions .
Data Tables
Q & A
Q. Table 1. Comparative Synthesis Routes
| Method | Yield (%) | Conditions | Key Characterization | Reference |
|---|---|---|---|---|
| Solvent-free MCR | 78–82 | Piperidine, 80°C | XRD, IR, NMR | |
| Ethanol reflux | 65–70 | 12 h, catalytic AcOH | HPLC, MS |
Basic: How can researchers resolve ambiguities in spectroscopic characterization of this compound?
Methodological Answer:
Use a combinatorial approach:
- XRD for absolute configuration : Resolves pyran ring puckering and substituent orientation (e.g., 4-bromophenyl group axial/equatorial) .
- NMR/IR correlation : Monitor NH stretching (IR: 3350–3450 cm) and CN vibrations (2200–2250 cm). For H NMR, pyran H-4 and H-5 protons appear as doublets near δ 4.2–4.8 ppm .
Basic: What preliminary bioactivity screens are recommended for this compound?
Methodological Answer:
Prioritize assays based on structural analogs:
Q. Table 2. Bioactivity Data for Structural Analogs
| Substituent (R) | Antimicrobial (MIC, µg/mL) | Antioxidant (IC, µg/mL) |
|---|---|---|
| 4-Bromophenyl (target) | 16–32 | 42–48 |
| 3-Nitrophenyl | 8–16 | 28–35 |
Advanced: How can computational tools optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Adopt the ICReDD framework:
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclocondensation steps .
- Reaction path screening : Identify energy barriers for competing pathways (e.g., keto-enol tautomerization vs. direct cyclization) .
Example Workflow:
Generate reactant conformers using Gaussian.
Calculate activation energies for all pathways.
Validate with experimental yields (e.g., ethanol vs. solvent-free conditions).
Advanced: What mechanistic insights explain pH-dependent stability of the pyran ring?
Methodological Answer:
The lactone (5-oxo) group is prone to hydrolysis under basic conditions.
- pH-rate profiling : Monitor degradation kinetics via HPLC. At pH > 10, the 5-oxo group undergoes nucleophilic attack, forming a carboxylic acid derivative .
- Stabilization strategies : Use ethanol solvates (as in ) or introduce electron-withdrawing groups to reduce ring strain.
Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
- Co-crystallization studies : Resolve if bioactivity discrepancies arise from polymorphism (e.g., ethanol vs. acetonitrile solvates) .
- MD simulations : Compare ligand-receptor binding modes for 4-bromo vs. 4-nitro derivatives to identify steric/electronic effects .
Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Isotope labeling : Synthesize C-labeled analogs to track metabolic pathways via LC-MS.
- Prodrug design : Mask the NH group with acetyl or PEGylated moieties to reduce hepatic clearance .
Advanced: How can heterocyclic diversity be introduced into the pyrano[4,3-b]pyran scaffold?
Methodological Answer:
Q. Table 3. Modified Derivatives and Properties
| Modification | Synthetic Route | Key Application |
|---|---|---|
| 4-Pyridinyl substitution | Suzuki coupling | Enhanced solubility |
| Spiro-fused oxadiazole | Cycloaddition | Antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
